molecular formula C12H12N2S B1420194 5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 1207048-00-7

5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Cat. No. B1420194
M. Wt: 216.3 g/mol
InChI Key: SZLHGJVOPOIEIB-UHFFFAOYSA-N
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Description

Imidazole and triazole are examples of five-membered heterocyclic compounds that possess nitrogen atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between different organic compounds. For instance, the synthesis of imidazole was first made by glyoxal and ammonia . Triazoles can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

These compounds contain nitrogen atoms, which can bear a hydrogen atom or form a pyrrole type nitrogen . They can show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

  • Synthesis of Pyridazinones and Pyridazines:

    • Sayed et al. (2002) explored the synthesis of pyridazinones and pyridazine-6-imines through key intermediate propanals derived from compounds structurally related to benzo[d]thiazol-2(3H)-imine derivatives. This research contributes to the versatile chemistry of thiazole derivatives and their applications in creating complex heterocyclic compounds (Sayed, Khalil, Ahmed, & Raslan, 2002).
  • Exploration of Cycloaddition and Cyclocondensation Reactions:

    • Sokolov et al. (2012) studied the behavior of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate in various cycloaddition and cyclocondensation reactions, resulting in the formation of derivatives like thiazolo[3,2-a][1,3,5]triazine and various dihydroimidazo[2,1-b]thiazol-5(6H)-one derivatives. These findings reveal the potential of thiazole-imine compounds in synthesizing novel heterocyclic structures with potential applications in various fields (Sokolov, Aksinenko, Epishina, & Goreva, 2012).
  • One-pot Synthesis of Thiazol-2(3H)-imine Derivatives:

    • El-Sawah et al. (2020) developed a one-pot synthesis method for thiazol-2(3H)-imine derivatives, showcasing the chemical versatility of thiazole derivatives. This method simplifies the synthesis process, potentially making these compounds more accessible for further research and application in various scientific domains (El-Sawah, Loksha, Elrazaz, Abboud, Webster, & Abouzid, 2020).

Industrial Applications

The industrial applications of thiazol-2(3H)-imine derivatives have been explored in various studies, indicating their potential in material science and corrosion protection.

  • Corrosion Inhibition for Mild Steel:

    • Chugh et al. (2019) investigated the use of N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines as corrosion inhibitors for mild steel in hydrochloric acid. This research highlights the potential industrial application of thiazole-imine derivatives in protecting materials against corrosion, an essential aspect in various industries (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).
  • Synthesis and Photophysical Investigation of Chromophores:

    • Khan (2020) synthesized a compound structurally related to benzo[d]thiazol-2(3H)-imine, which was investigated for its photophysical properties as a fluorescent chemosensor for metal ion detection. This study indicates the potential application of thiazole-imine derivatives in developing sensors and probes for various environmental and analytical purposes (Khan, 2020).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Heterocyclic compounds, including imidazole and triazole derivatives, are of great importance in this research due to their high chemotherapeutic values .

properties

IUPAC Name

5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-4-5-14-10-7-8(2)6-9(3)11(10)15-12(14)13/h1,6-7,13H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHGJVOPOIEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=N)S2)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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